molecular formula C7H13NO B2468043 5-Oxaspiro[2.4]heptan-1-ylmethanamine CAS No. 1536988-52-9

5-Oxaspiro[2.4]heptan-1-ylmethanamine

Cat. No.: B2468043
CAS No.: 1536988-52-9
M. Wt: 127.187
InChI Key: BSESSGRISLUQGE-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-1-ylmethanamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, and an amine group attached to the methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.4]heptan-1-ylmethanamine typically involves the reaction of an appropriate oxirane precursor with a cyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.4]heptan-1-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxaspiro[2.4]heptan-1-ylmethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.4]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[2.4]heptan-1-ylmethanamine is unique due to its combination of an oxirane ring, a cyclopropane ring, and an amine group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESSGRISLUQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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